TLR7-agonist-1

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

TLR7-agonist-1 is a dual agonist of toll-like receptor 7 (TLR7) and TLR8 . It increases the levels of TNF-α, IFN-γ, IL-12p40, and chemokine (C-C motif) ligand 4 (CCL4) in human peripheral blood mononuclear cells (PBMCs) in a biphasic manner . TLR7 agonists, such as imiquimod, have been approved for topical use in treating warts caused by papillomavirus and for actinic keratosis . They have also been investigated for cancer immunotherapy due to their ability to induce robust production of anti-cancer cytokines such as interleukin-12 .

Scientific Research Applications

Antiviral Activity and Cancer Immunotherapy : TLR7/8 agonists exhibit potent antiviral activity and can regulate anti-tumor immune responses. They are effective in topical applications for the treatment of skin tumors, but systemic application for cancer therapy has been less successful due to immune tolerance issues. Novel strategies are being developed to overcome this limitation and improve the efficacy of cancer immunotherapy (Bourquin et al., 2011).

Vaccine Adjuvants : TLR7 agonists have been used as adjuvants to enhance vaccine immunogenicity, generating greater seroprotection. Their ability to activate antigen-presenting cells and induce a Th1 immune response makes them promising candidates for this role (Novak et al., 2008).

Treatment of Autoimmune and Inflammatory Diseases : TLR7/8 antagonists show potential for treating autoimmune and inflammatory diseases. Drugs like chloroquine and hydroxychloroquine, traditionally used as anti-malarials, have been repurposed due to their TLR7/9 antagonistic properties (Sun et al., 2007).

Enhancing Innate and Adaptive Immune Responses : TLR7/8 activation can protect against invading pathogens and enhance immune responses. However, sustained signaling can lead to an immune overreaction, highlighting the importance of optimizing drug safety, efficiency, and specificity (Huang et al., 2021).

Overcoming TLR Tolerance for Systemic Treatment : Strategies to circumvent TLR7 tolerance in systemic applications are being explored. This includes designing treatment regimens with cycles of repeated TLR7 agonist injections separated by treatment-free intervals, which have shown improved outcomes in preclinical models (Hotz et al., 2016).

Mechanism of Action

Target of Action

The primary target of TLR7-agonist-1 is Toll-like receptor 7 (TLR7) . TLR7 is a member of the Toll-like receptor family, which are key components of the innate immune system . TLR7 is predominantly expressed in immune cells such as macrophages, dendritic cells (DCs), natural killer (NK) cells, and B cells . It plays a crucial role in tumor immune surveillance and can influence tumor growth .

Mode of Action

This compound interacts with its target, TLR7, triggering a Th1 type innate immune response . This interaction leads to the activation of TLR7, which in turn stimulates the innate immune system . The activation of TLR7 enhances the antigen-presenting function of antigen-presenting cells (APCs), facilitating T-cell activation . Furthermore, TLR7 agonists can activate T cell-mediated antitumor responses, improving tumor therapy .

Pharmacokinetics

The pharmacokinetics of this compound are yet to be fully understood. It is known that the compound is designed to have unique physicochemical features that allow it to be administered systemically with a short half-life . This systemic administration is expected to expand the range of applicable cancer types .

Result of Action

The activation of TLR7 by this compound results in several molecular and cellular effects. It leads to the induction of certain cytokines and chemokines that can be applied to the treatment of some diseases . Furthermore, it enhances the infiltration of multiple immune cells, including cytotoxic T cells, into the tumor . This increased infiltration of immune cells into the tumor is one of the antitumor mechanisms of TLR7 agonists .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the expression of TLR7 varies in different kinds of cancers, which can affect the efficacy of this compound . Furthermore, the compound’s action can be influenced by the tumor-immune microenvironment . The combination of this compound with other therapies, such as immune checkpoint blockers, can also enhance its anti-tumor effects .

Safety and Hazards

Biochemical Analysis

Biochemical Properties

TLR7-agonist-1 increases the levels of TNF-α, IFN-γ, IL-12p40, and chemokine (C-C motif) ligand 4 (CCL4) in human peripheral blood mononuclear cells (PBMCs) in a biphasic manner . It interacts with these biomolecules, influencing their function and contributing to various biochemical reactions .

Cellular Effects

This compound has a profound impact on various types of cells and cellular processes. It influences cell function, including any impact on cell signaling pathways, gene expression, and cellular metabolism . For instance, it stimulates myeloid and plasmacytoid dendritic cells, activating immune and inflammatory responses .

Molecular Mechanism

The molecular mechanism of this compound involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It targets the TLR7 receptors and also has a pro-inflammatory immune response .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models . These studies have helped identify any threshold effects, as well as any toxic or adverse effects at high doses .

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with various enzymes or cofactors . It also affects metabolic flux or metabolite levels .

Transport and Distribution

This compound is transported and distributed within cells and tissues . It interacts with transporters or binding proteins, influencing its localization or accumulation .

Subcellular Localization

This includes any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Properties

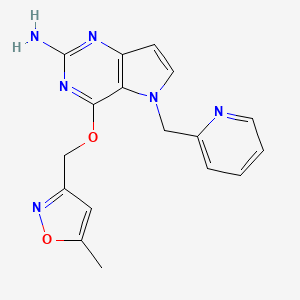

IUPAC Name |

4-[(5-methyl-1,2-oxazol-3-yl)methoxy]-5-(pyridin-2-ylmethyl)pyrrolo[3,2-d]pyrimidin-2-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16N6O2/c1-11-8-13(22-25-11)10-24-16-15-14(20-17(18)21-16)5-7-23(15)9-12-4-2-3-6-19-12/h2-8H,9-10H2,1H3,(H2,18,20,21) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FVKOYFLAKSGBBV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NO1)COC2=NC(=NC3=C2N(C=C3)CC4=CC=CC=N4)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16N6O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

336.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-N,4-N-bis[4-(4,5-dihydro-1H-imidazol-2-ylmethyl)phenyl]benzene-1,4-dicarboxamide;hydrochloride](/img/structure/B560456.png)

![2-{[(1h-1,2,4-Triazol-5-Ylsulfanyl)acetyl]amino}thiophene-3-Carboxamide](/img/structure/B560461.png)

![2-[5-[(3,4-Dichlorophenyl)methylthio]-4-(2-furanylmethyl)-1,2,4-triazol-3-yl]pyridine](/img/structure/B560470.png)